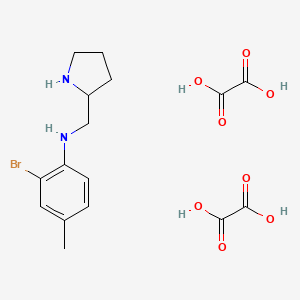
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C16H21BrN2O8 and a molecular weight of 449.25 g/mol.
Métodos De Preparación
The synthesis of 2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves several steps. One common method includes the reaction of 2-bromo-4-methyl aniline with pyrrolidine under specific conditions to form the intermediate compound, which is then treated with oxalic acid to yield the final dioxalate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts and boronic acids to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be compared with other similar compounds such as:
4-Bromo-2-methylpyridine: Used as a starting material in organic synthesis and has similar bromine substitution patterns.
4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline: Shares a similar structure but without the dioxalate component.
Actividad Biológica
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and a pyrrolidine moiety, suggests potential biological activities that merit investigation.
The compound has the following chemical characteristics:
- Molecular Formula : C15H19BrN2O8
- Molecular Weight : 435.22 g/mol
- CAS Number : 1177304-51-6
The presence of the bromine atom and the pyrrolidine group enhances its reactivity and solubility, which are critical for biological interactions.
Biological Activity
Research indicates that compounds containing pyrrolidine and brominated aromatic structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation : It can interact with various receptors in the body, potentially influencing physiological responses.
Antimicrobial Activity
A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains. For instance, derivatives of pyrrolidine have shown promising results against multidrug-resistant pathogens. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Bromo-N-(pyridin-2-ylmethyl)aniline | C12H11BrN2 | Antimicrobial, anticancer |
| 4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C16H21BrN2O8 | Potential enzyme inhibitor |
| 2-Bromo-4-methylaniline | C7H8BrN | Moderate antibacterial activity |
Propiedades
IUPAC Name |
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2C2H2O4/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10;2*3-1(4)2(5)6/h4-5,7,10,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLFEJLEAZNNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CCCN2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














